molecular formula C11H13N3O2S B2914580 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-27-7

5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2914580
CAS RN: 899748-27-7
M. Wt: 251.3
InChI Key: OIWMDGITLKFSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could not be found in the available resources.


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Mechanism of Action

Target of Action

The primary targets of F2805-1586 are yet to be identified. Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity . For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Biochemical Pathways

Given the broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines , it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation, inflammation, and other cellular processes.

Result of Action

The molecular and cellular effects of F2805-1586’s action would depend on its specific targets and mode of action. Given the potential targets and biological activities associated with pyrido[2,3-d]pyrimidines , the compound could potentially have effects on cell proliferation, inflammation, and other cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETP-46464 in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool for researchers studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for research on ETP-46464. One area of interest is in the development of new cancer therapies based on the anti-cancer properties of this compound. Another area of interest is in the investigation of its anti-inflammatory and neuroprotective properties, which could lead to the development of new treatments for inflammatory and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of ETP-46464 is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-diamino-5-ethylthio-pyrimidine with ethyl acetoacetate in the presence of acetic anhydride. This reaction yields the intermediate compound 5-ethylthio-2,4-diamino-pyrimidine-6-carboxylic acid ethyl ester, which is then treated with phosphorus oxychloride to produce ETP-46464.

Scientific Research Applications

ETP-46464 has been investigated for its potential applications in a variety of scientific research areas. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ETP-46464 has the ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

5-ethylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-4-17-7-5-6-12-9-8(7)10(15)14(3)11(16)13(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWMDGITLKFSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.